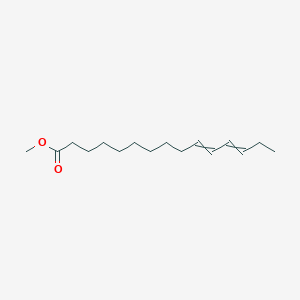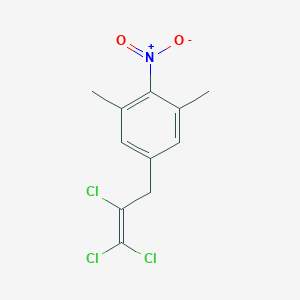
1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with two methyl groups and a trichloropropenyl group. Nitrobenzenes are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene can be achieved through several methods:
-
Nitration of Aromatic Compounds: : The nitration of aromatic compounds, such as benzene, is a common method for preparing nitrobenzenes. This involves the reaction of benzene with nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions typically include high temperatures and controlled addition of reagents to ensure the desired substitution pattern .
-
Substitution Reactions: : Another method involves the substitution of a pre-existing aromatic compound with a nitro group. This can be achieved through the reaction of an aromatic compound with nitrite ions (NO2-) under suitable conditions .
-
Industrial Production: : Industrial production of nitrobenzenes often involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
-
Oxidation: : The nitro group in the compound can be oxidized to form nitroso compounds or further to nitro compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
-
Reduction: : Reduction of the nitro group can yield amines. This reaction is typically carried out using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) .
-
Substitution: : The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and alkylating agents .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene has several scientific research applications:
-
Chemistry: : In organic synthesis, this compound can be used as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block .
-
Biology: : Nitrobenzenes, including this compound, are used in the study of enzyme inhibition and protein interactions. They can act as probes to investigate the binding sites and mechanisms of enzymes .
-
Medicine: : Some nitrobenzenes have shown potential as therapeutic agents due to their ability to interact with biological targets. Research is ongoing to explore their use in drug development .
-
Industry: : In the industrial sector, nitrobenzenes are used as precursors for the production of dyes, pigments, and agrochemicals. Their stability and reactivity make them suitable for various applications .
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, enzymes, and other biomolecules. These interactions can result in the inhibition of enzyme activity or modulation of protein function, which can have various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene can be compared with other nitrobenzenes, such as:
-
1,3-Dimethyl-2-nitrobenzene: : This compound lacks the trichloropropenyl group, making it less reactive in certain substitution reactions .
-
2-Nitro-m-xylene: : Similar to 1,3-Dimethyl-2-nitrobenzene, this compound has a different substitution pattern, affecting its reactivity and applications .
-
2,6-Dimethylnitrobenzene:
The presence of the trichloropropenyl group in this compound makes it unique and provides additional reactivity and versatility in chemical reactions .
Eigenschaften
CAS-Nummer |
62798-93-0 |
|---|---|
Molekularformel |
C11H10Cl3NO2 |
Molekulargewicht |
294.6 g/mol |
IUPAC-Name |
1,3-dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-enyl)benzene |
InChI |
InChI=1S/C11H10Cl3NO2/c1-6-3-8(5-9(12)11(13)14)4-7(2)10(6)15(16)17/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
JNQKRXLQCPXSNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)CC(=C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol](/img/structure/B14509891.png)
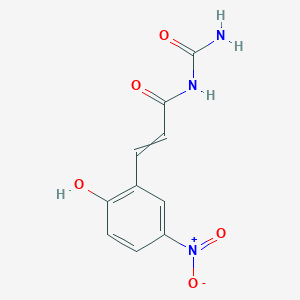
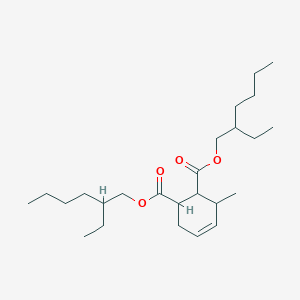
![2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14509901.png)
![S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate](/img/structure/B14509908.png)



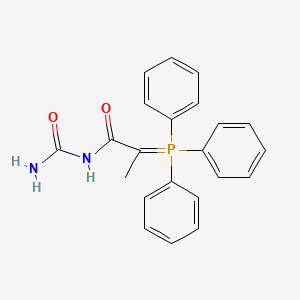
![3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid](/img/structure/B14509943.png)
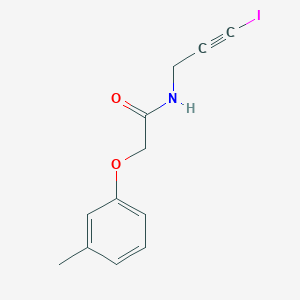
![Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate](/img/structure/B14509953.png)

